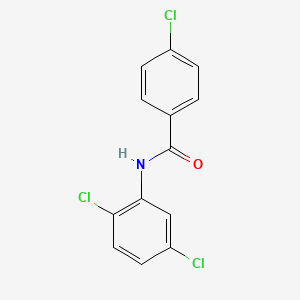

4-chloro-N-(2,5-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCOOVYGCKNXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278279 | |

| Record name | 4-chloro-N-(2,5-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-97-4 | |

| Record name | NSC6899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(2,5-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4,5'-TRICHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro N 2,5 Dichlorophenyl Benzamide

Classical Amide Bond Formation Strategies

The most conventional and widely employed method for synthesizing N-aryl benzamides is the reaction between an activated carboxylic acid derivative, typically an acyl chloride, and an appropriate aniline.

The principal pathway for synthesizing 4-chloro-N-(2,5-dichlorophenyl)benzamide involves a nucleophilic acyl substitution. This reaction utilizes two key precursors: 4-chlorobenzoyl chloride and 2,5-dichloroaniline (B50420) . The mechanism proceeds via the nucleophilic attack of the amino group of 2,5-dichloroaniline on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond, with hydrogen chloride (HCl) as the byproduct.

The precursor, 4-chlorobenzoyl chloride, is itself typically prepared from 4-chlorobenzoic acid by reacting it with an activating agent like thionyl chloride or phosphorus pentachloride. orgsyn.org This activation step converts the carboxylic acid's hydroxyl group into a much better leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. nih.gov

The success of the amide synthesis is contingent on the appropriate selection of solvents and reaction conditions. A base is often included to neutralize the HCl generated during the reaction, which can otherwise protonate the starting aniline, rendering it non-nucleophilic.

| Parameter | Description | Examples | Reference(s) |

| Reactants | Acyl Chloride & Aniline | 4-chlorobenzoyl chloride, 2,5-dichloroaniline | nih.gov |

| Solvents | Typically aprotic solvents that can dissolve the reactants. | Chloroform, Dichloromethane, Toluene, Dimethylformamide (DMF) | nih.govresearchgate.net |

| Base (Acid Scavenger) | Used to neutralize the HCl byproduct. Can be a tertiary amine or used in excess aniline. | Pyridine, Triethylamine, Sodium Hydride | researchgate.net |

| Temperature | Can range from room temperature to reflux, depending on reactant reactivity. | 0 °C to reflux (e.g., 70-80 °C) | researchgate.net |

| Reaction Time | Varies from minutes to several hours. | 15 minutes to 24 hours | researchgate.net |

While the acyl chloride method is highly efficient for simple benzamides, catalytic approaches for amide bond formation represent a growing field in organic synthesis. These methods often use coupling reagents or transition-metal catalysts to form the amide bond directly from a carboxylic acid and an amine, avoiding the need to first synthesize a reactive acyl chloride. For instance, palladium-based catalysts have been developed for synthesizing complex benzamide-containing structures, which could be applied to this class of compounds. researchgate.net Other approaches utilize boronic acid catalysts or phosphonium (B103445) salt reagents to facilitate the coupling under mild conditions.

Advanced Synthetic Approaches and Chemo-selectivity

Beyond the classical acyl chloride route, advanced synthetic strategies offer alternative pathways that can provide benefits in terms of milder conditions and functional group tolerance. The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides like DCC (dicyclohexylcarbodiimide) are common in peptide synthesis and can be applied to construct benzanilides directly from the corresponding carboxylic acid and aniline.

Another approach involves the in situ generation of activating agents. For example, methods using triphenylphosphine in combination with reagents like N-chlorophthalimide can activate a carboxylic acid towards amidation at room temperature. nih.gov These advanced methods are particularly useful when dealing with sensitive substrates where the harsh conditions of acyl chloride formation are undesirable.

Purification and Isolation Techniques for Benzamide (B126) Compounds

The purification of this compound following its synthesis is crucial for obtaining an analytically pure sample. The typical workup procedure is a multi-step process designed to remove unreacted starting materials and byproducts.

Aqueous Wash: The crude reaction mixture is often diluted with an organic solvent and washed sequentially with different aqueous solutions.

A wash with a dilute acid (e.g., 1 M HCl) removes any unreacted 2,5-dichloroaniline.

A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) removes unreacted 4-chlorobenzoyl chloride (by hydrolyzing it to 4-chlorobenzoic acid) and neutralizes any remaining acid. nih.gov

Drying and Concentration: The washed organic layer is dried over an anhydrous salt, such as sodium sulfate, and the solvent is then removed under reduced pressure.

Crystallization: The final and most effective purification step for these types of crystalline solids is recrystallization. The crude product is dissolved in a minimum amount of a hot solvent, such as ethanol, and allowed to cool slowly, whereupon pure crystals of the target compound form and can be isolated by filtration. nih.govresearchgate.net

Derivatization and Functionalization Strategies based on the this compound Scaffold

The this compound structure possesses several sites that could potentially be modified to create new derivatives. Functionalization strategies can target the amide linkage or the aromatic rings.

| Target Site | Potential Reaction | Reagents/Conditions | Description | Reference(s) |

| Amide N-H | Alkylation | Strong base (e.g., NaH, LDA) followed by an alkyl halide (e.g., CH₃I) | The amide proton is weakly acidic and can be removed by a strong base, allowing the resulting anion to be alkylated. | nih.gov |

| Aromatic Rings | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Strong acid mixtures (e.g., HNO₃/H₂SO₄) | Both aromatic rings are deactivated by multiple chlorine atoms and the amide group, making further substitution challenging but possible under forcing conditions. | |

| Amide C=O | Reduction | Strong reducing agents (e.g., LiAlH₄) | The carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into a secondary amine. |

Derivatization is often more synthetically accessible by modifying the starting materials prior to the amide coupling reaction. For example, introducing different functional groups onto the 4-chlorobenzoic acid or the 2,5-dichloroaniline precursor allows for a more controlled and chemo-selective synthesis of a diverse library of related benzamide derivatives.

Structural Characterization and Conformational Analysis of 4 Chloro N 2,5 Dichlorophenyl Benzamide

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to elucidating molecular structure. Although specific spectra for 4-chloro-N-(2,5-dichlorophenyl)benzamide are not available, the expected features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would show distinct signals for the aromatic protons on the two phenyl rings and a signal for the amide (N-H) proton. The protons on the 4-chlorobenzoyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted pattern. The 2,5-dichlorophenyl ring would exhibit a more complex splitting pattern with three distinct aromatic proton signals. The amide proton would appear as a broad singlet, with its chemical shift influenced by solvent and concentration.

¹³C NMR : The carbon NMR spectrum would show a signal for the carbonyl carbon (C=O) typically in the range of 165-170 ppm. It would also display distinct signals for each of the unique aromatic carbons. The number of signals would reflect the molecule's symmetry.

Infrared (IR) Spectroscopy : The IR spectrum is used to identify functional groups. Key vibrational bands expected for this compound include the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the amide group (amide I band, typically 1650-1680 cm⁻¹), and the N-H bending (amide II band, around 1550 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region (typically below 800 cm⁻¹).

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The high-resolution mass spectrum would confirm the molecular formula, C₁₃H₈Cl₃NO. The fragmentation would likely involve cleavage at the amide bond, yielding characteristic ions corresponding to the 4-chlorobenzoyl and 2,5-dichloroanilino fragments. The isotopic pattern from the three chlorine atoms would be a definitive feature.

X-ray Crystallographic Analysis of Molecular Conformations

While no specific crystal structure for this compound has been published, analysis of closely related compounds, such as 4-chloro-N-(2-chlorophenyl)benzamide, allows for an informed discussion of its likely solid-state conformation. nih.gov

The amide group (-CO-NH-) is known to be rigid and planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. In substituted benzanilides, the conformation is typically trans with respect to the carbonyl and N-H bonds. This trans arrangement is sterically favored and is the predominant form observed in the crystal structures of similar benzamides. researchgate.net

Ring A: 4-chlorophenyl ring; Ring B: 2,5-dichlorophenyl ring. Data is predictive and based on values for similar chlorinated benzanilides. nih.govresearchgate.net

In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular forces.

Hydrogen Bonding : The most significant interaction would be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction is a classic motif that often leads to the formation of chains or dimers in the crystal lattice of amides. nih.gov

Halogen Bonding : The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on adjacent molecules. These C-Cl···O or C-Cl···N interactions can play a crucial role in directing the crystal packing.

Stereochemical Aspects of Benzamide (B126) Derivatives

The key stereochemical feature of benzamides is the rotational barrier about the amide C-N bond. This gives rise to two potential planar conformers: the Z (trans) and E (cis) isomers. For secondary amides like this compound, the Z isomer, where the bulky phenyl groups are on opposite sides of the C-N bond, is overwhelmingly more stable due to lower steric hindrance. The E (cis) form is generally only observed in cyclic amides or highly sterically constrained systems.

The presence of the ortho-chloro substituent on the N-phenyl ring introduces another significant conformational element. This substituent sterically hinders free rotation around the N-aryl bond, locking the molecule into a twisted conformation. This twisting is a critical aspect of its three-dimensional structure and would influence its ability to interact with biological targets.

Computational and Theoretical Investigations of 4 Chloro N 2,5 Dichlorophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of a molecule. For a compound like 4-chloro-N-(2,5-dichlorophenyl)benzamide, these calculations would typically be performed using Density Functional Theory (DFT), a method that has proven effective for molecules of similar complexity. niscpr.res.in

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. This is often achieved using DFT methods, such as the B3LYP functional with a suitable basis set like 6-31G(d,p). niscpr.res.in The process would yield precise bond lengths, bond angles, and dihedral angles.

For related benzamide (B126) compounds, studies have reported detailed geometric parameters. For instance, in a study of 4-chloro-N,N-diphenylbenzamide, the carbon-carbon and carbon-hydrogen bond distances of the rings were found to be in the range of 1.393-1.505 Å and 1.083-1.085 Å, respectively. niscpr.res.in The longest bond length was observed between a carbon and a chlorine atom (C19-Cl22) at 1.757 Å. niscpr.res.in For 4-chloro-N-(2-chlorophenyl)benzamide, the amide plane is reported to form dihedral angles of 31.53 (8)° and 36.23 (8)° with the 4-chloro- and 2-chlorophenyl rings, respectively. nih.gov A similar analysis for this compound would reveal how the substitution pattern influences its three-dimensional structure.

Table 1: Illustrative Optimized Geometrical Parameters (Based on related compounds)

| Parameter | Exemplary Value (Å or °) | Source Compound |

|---|---|---|

| C-C (aromatic) | 1.393 - 1.505 | 4-chloro-N,N-diphenylbenzamide niscpr.res.in |

| C-H (aromatic) | 1.083 - 1.085 | 4-chloro-N,N-diphenylbenzamide niscpr.res.in |

| C-Cl | 1.757 | 4-chloro-N,N-diphenylbenzamide niscpr.res.in |

| N-C=O plane to 4-chlorophenyl ring dihedral angle | 31.53 | 4-chloro-N-(2-chlorophenyl)benzamide nih.gov |

| N-C=O plane to 2-chlorophenyl ring dihedral angle | 36.23 | 4-chloro-N-(2-chlorophenyl)benzamide nih.gov |

Note: The data in this table is for illustrative purposes and represents findings for related compounds, not this compound.

Vibrational Frequency Predictions and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculations can help assign specific vibrational modes, such as stretching, bending, and torsional vibrations, to the observed spectral bands. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the characteristic stretching frequencies for the N-H and C=O bonds of the amide group were reported in the ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively. nih.gov Such analysis for this compound would provide a detailed vibrational profile.

Table 2: Illustrative Vibrational Frequencies and Assignments (Based on related compounds)

| Vibrational Mode | Exemplary Frequency Range (cm⁻¹) | Source Compound Series |

|---|---|---|

| N-H stretch | 3294 - 3524 | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov |

| C=O stretch | 1614 - 1692 | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov |

| SO₂ asymmetric stretch | 1302 - 1398 | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov |

| SO₂ symmetric stretch | 1127 - 1183 | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov |

Note: The data in this table is for illustrative purposes and represents findings for related compounds, not this compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability and reactivity.

For a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the HOMO and LUMO energies were calculated to be -5.947 eV and -2.389 eV, respectively. uni.lu A similar analysis on this compound would provide insights into its electronic behavior and potential for charge transfer interactions.

Table 3: Illustrative Frontier Molecular Orbital Energies (Based on a related compound)

| Parameter | Exemplary Energy (eV) | Source Compound |

|---|---|---|

| EHOMO | -5.947 | 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile uni.lu |

| ELUMO | -2.389 | 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile uni.lu |

| Energy Gap (ΔE) | 3.558 | 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile uni.lu |

Note: The data in this table is for illustrative purposes and represents findings for a related compound, not this compound.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, which is typically a protein. This method is instrumental in drug discovery and for understanding potential biological activities.

Ligand-Target Interaction Profiling

In a molecular docking study, the ligand, in this case, this compound, would be docked into the active site of a specific protein target. The output would reveal the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives studied for their antidiabetic potential, docking simulations revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase enzymes. researchgate.net

Energetic Analysis of Binding Poses

A crucial outcome of molecular docking is the binding energy, which provides a quantitative estimate of the binding affinity between the ligand and the target. Lower binding energies typically indicate a more stable and favorable interaction. In a study of some benzamide derivatives as potential antidiabetic agents, the binding energies were found to range from -9.7 to -8.0 kcal/mol against the α-glucosidase enzyme. researchgate.net A similar energetic analysis for this compound against a relevant biological target would be essential to predict its potential efficacy.

Table 4: Illustrative Binding Energies from Molecular Docking (Based on related compounds)

| Compound Series | Target Enzyme | Binding Energy Range (kcal/mol) |

|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase | -9.7 to -8.0 researchgate.net |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-amylase | -9.8 to -7.9 |

Note: The data in this table is for illustrative purposes and represents findings for related compounds, not this compound.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation calculates the trajectory of each particle by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. For this compound, MD simulations would be instrumental in exploring its conformational flexibility, solvent interactions, and the stability of different rotational isomers (conformers).

A hypothetical MD simulation study of this compound would involve:

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the intramolecular and intermolecular forces of a halogenated aromatic amide.

System Setup: Placing the molecule in a simulation box, often with a solvent (like water or an organic solvent) to mimic experimental conditions.

Simulation Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Trajectory Analysis: Analyzing the resulting trajectories to identify the most stable conformers, the energy barriers between them, and the nature of intramolecular and intermolecular hydrogen bonds.

The dihedral angles between the phenyl rings and the amide plane are of particular interest. For instance, studies on similar structures, such as 4-chloro-N-(2-chlorophenyl)benzamide, have revealed specific dihedral angles in the crystalline state, but MD simulations can provide a picture of these angles' distributions in solution. nih.gov

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Significance |

| τ1 (O=C-C-C) | Rotation around the bond connecting the 4-chlorophenyl ring to the carbonyl group. | Determines the orientation of the 4-chlorophenyl ring relative to the amide plane. |

| τ2 (C-N-C-C) | Rotation around the bond connecting the nitrogen atom to the 2,5-dichlorophenyl ring. | Influences the orientation of the 2,5-dichlorophenyl ring. |

| τ3 (C-C-N-H) | Rotation around the C-N amide bond. | While the amide bond has a high degree of double bond character and is relatively rigid, fluctuations are important. |

This table illustrates the key parameters that would be analyzed in a molecular dynamics study to understand the conformational dynamics of the molecule. The actual values would be derived from simulation data.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. These models are mathematical equations that can be used to predict the properties of new or untested compounds based on their molecular structure.

For this compound, a QSPR model could be developed to predict various properties such as solubility, melting point, or chromatographic retention time. The development of a QSPR model involves several steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is required. For a model to predict properties of this compound, this dataset would ideally include other substituted benzanilides.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies). mdpi.com

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the property. The model's predictive power is then rigorously validated.

Table 2: Illustrative Example of Descriptors for a QSPR Model of Substituted Benzamides

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Property (e.g., Solubility) |

| Benzamide | 121.14 | 1.03 | 43.37 | High |

| 4-chlorobenzamide | 155.58 | 1.76 | 43.37 | Moderate |

| This compound | 312.55 | (predicted) | (predicted) | (to be predicted) |

| N-phenylbenzamide | 197.24 | 2.65 | 32.59 | Low |

This table is for illustrative purposes only to demonstrate the type of data used in QSPR modeling. The predicted property values are hypothetical.

A successful QSPR model for a class of compounds including this compound would enable the rapid estimation of its properties without the need for time-consuming and costly experimental measurements, thereby accelerating the research and development process.

Structure Activity Relationship Sar Studies of 4 Chloro N 2,5 Dichlorophenyl Benzamide and Its Analogs

Impact of Halogen Substitution Patterns on Biological Activity

Halogen atoms are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of benzanilide (B160483) derivatives. Their size, electronegativity, and position on the scaffold can drastically alter biological activity.

The location of the chlorine atom on the benzoyl ring (the acyl part) of the benzanilide scaffold is a key determinant of biological efficacy. While a variety of nonpolar substituents, including halogens, in the 4-position (para-position) of the benzamide (B126) ring are often tolerated and can result in active compounds, the specific placement can fine-tune activity. nih.gov For instance, in the development of VEGFR-2 inhibitors, N-(4-aminophenyl)-4-chlorobenzamide was a key intermediate, highlighting the utility of the 4-chloro substitution. nih.gov

Research into other benzanilide-type structures shows that the positioning of halogen substituents is crucial for specific biological targets. For example, in certain anti-cancer and anti-hypertensive agents, a bromine atom in the ortho-position is favorable, whereas in anti-depressant and anti-microbial compounds, a para-bromo substituent is preferred. This principle underscores that while the 4-chloro substitution in the parent compound is a valid starting point, isomers with chlorine at the 2- (ortho) or 3- (meta) positions could exhibit significantly different biological profiles. Studies on related compounds have shown that electron-withdrawing groups at the 3-position can support potent activity, while even small substituents at the ortho-position can sometimes eliminate it entirely, likely due to steric hindrance. nih.gov

| Substituent Position | General Effect on Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 2- (ortho) | Can abolish activity due to steric hindrance, but in some scaffolds is critical for potency. | Anti-cancer, Anti-hypertensive | nih.gov |

| 3- (meta) | Often tolerated; small electron-withdrawing groups can be beneficial. | Various | nih.gov |

| 4- (para) | Generally well-tolerated for nonpolar groups like halogens. | Anti-microbial, Anti-depressant, VEGFR-2 inhibition | nih.govnih.gov |

The substitution pattern on the anilino ring (the N-phenyl part) is equally critical. The parent compound features a 2,5-dichloro substitution. The presence of a halogen at the ortho-position (position 2) can significantly influence the molecule's conformation by restricting rotation around the N-C(aryl) bond, which can lock the molecule into a specific, biologically active conformation.

SAR studies on related structures have demonstrated the sensitivity of activity to the substitution pattern on this ring. For example, in a series of stearoyl-CoA desaturase inhibitors, even small substituents ortho to the nitrogen atom completely abrogated activity, while meta-substitution was tolerated. nih.gov In another series of antibacterial guanidine (B92328) derivatives, dichlorobenzyl compounds showed significantly more potency against S. aureus than E. coli, with the 3,4-dichloro analog being particularly effective. mdpi.com This indicates that the relative positions of the two chlorine atoms (e.g., 2,5- vs. 3,4- vs. 2,4-) are not interchangeable and can dictate both the potency and spectrum of activity. The 2,5-dichloro pattern specifically combines the conformational influence of an ortho-substituent with the electronic effects of a meta-substituent.

Halogenation directly influences a molecule's reactivity and physicochemical properties, which in turn affects its biological activity. The type of halogen (Fluorine, Chlorine, Bromine, Iodine) is important, as their electronegativity and size differ, impacting bond polarization and intermolecular interactions. mdpi.com

Halogen atoms can form specific non-covalent interactions, such as halogen bonds, which can be crucial for binding to a biological target. Crystallographic studies of halogenated benzanilides show that while fluorine prefers Type I F···F contacts, the heavier halogens like chlorine, bromine, and iodine prefer Type II contacts, which can influence the crystal packing and potentially the molecule's interaction with a receptor. princeton.edu Furthermore, introducing chlorine atoms generally increases a compound's lipophilicity, which can enhance its ability to cross biological membranes and reach its target site. mcgill.ca However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties. The reactivity order for electrophilic substitution on aromatic rings is generally F > Cl > Br > I, which is a key consideration in the synthesis of these analogs. mdpi.com

Role of Amide Linkage Modifications on Bioactivity

The amide bond is a cornerstone of the benzanilide scaffold, often participating in crucial hydrogen bonding interactions with biological targets. Modifications to this linkage can lead to profound changes in activity.

One significant modification is the replacement of the amide carbonyl oxygen with a sulfur atom to create a thiobenzanilide (B1581041). This seemingly subtle change can dramatically boost potency. In one study, the conversion of a benzanilide to its thiobenzanilide analog resulted in a 325-fold increase in antispasmodic activity. academie-sciences.fr This suggests that the sulfur atom may enhance binding affinity, alter electronic properties, or improve pharmacokinetic characteristics.

Another strategy involves the reductive functionalization of the amide bond to create bioisosteres, such as trifluoroethylamines. nih.govnih.gov These groups can mimic the hydrogen-bonding capabilities and stereoelectronic properties of the original amide bond while offering improved metabolic stability, as they are resistant to cleavage by amidase enzymes. nih.gov Such modifications provide a pathway to derivatives with potentially enhanced therapeutic profiles.

Stereochemical Influences on Structure-Activity Relationships

The three-dimensional structure of benzanilides is a critical factor in their interaction with biological targets. The stereochemistry of these molecules is primarily governed by the conformation of the amide bond and the potential for hindered rotation around the single bonds connecting the rings.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. For N-phenylbenzamides, QSAR models have been developed to predict their antimicrobial activity. wikipedia.org

These models often employ descriptors such as molecular weight, logP (lipophilicity), molar refractivity (a measure of volume and polarizability), and quantum chemical parameters like total energy and electrophilicity index. wikipedia.org For example, a DFT-based QSAR study on N-phenylbenzamides found that activity against Gram-positive bacteria was strongly influenced by electrostatic interactions, whereas activity against Gram-negative bacteria depended more on hydrophobic and steric factors. wikipedia.org

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide even greater insight. wikipedia.org CoMFA/CoMSIA contour maps can visualize the regions around the molecule where steric bulk, electrostatic charge (positive or negative), and hydrophobicity are favorable or unfavorable for activity. For N-phenylbenzamides, these maps have suggested that an electropositive group on the anilino ring and an electronegative group near the carbonyl oxygen enhance anti-Gram-positive activity. wikipedia.org For anti-Gram-negative activity, a bulky group at the ortho-position and a hydrophobic group at the meta-position of the anilino ring were found to be desirable. wikipedia.org Such models are invaluable for rationally designing new, more potent analogs.

| Descriptor | Physicochemical Property | Impact on Biological Activity | Reference |

|---|---|---|---|

| LogP | Lipophilicity/Hydrophobicity | Crucial for membrane permeability; important for activity against Gram-negative bacteria. | wikipedia.org |

| Molar Refractivity | Molecular Volume and Polarizability | Relates to steric interactions and binding site fit. | wikipedia.org |

| Electrophilicity Index | Tendency to accept electrons | Important for electrostatic interactions; key for activity against Gram-positive bacteria. | wikipedia.org |

| CoMFA/CoMSIA Fields | 3D Steric, Electrostatic, Hydrophobic Fields | Provide a 3D map for optimizing substituents to enhance binding affinity. | wikipedia.org |

Molecular and Biochemical Mechanisms of Action Non Clinical Focus

Enzyme Inhibition Studies

Inhibition Kinetics and Reversibility

No data available.

Identification of Specific Enzyme Targets (e.g., Acetylcholinesterase, Succinate Dehydrogenase)

No specific enzyme targets for 4-chloro-N-(2,5-dichlorophenyl)benzamide have been identified in the reviewed literature. While related benzamides have been shown to inhibit enzymes like acetyl-CoA carboxylase and farnesyl transferase, these findings are not specific to the compound . nih.gov

Receptor Binding and Modulation

There is no available data from receptor binding assays or modulation studies for this compound. Studies on structurally similar benzamides show interactions with dopamine (B1211576) receptors, but this cannot be extrapolated. nih.govresearchgate.netmdpi.com

Interference with Cellular Processes and Pathways

Disruption of Cell Wall/Membrane Integrity

No studies demonstrating an effect on cell wall or membrane integrity by this specific compound were found.

Interference with Mitotic Spindle Formation and Cell Division

There is no evidence to suggest that this compound interferes with mitotic spindle formation or cell division.

Modulation of Signal Transduction Pathways

There is currently no scientific literature available that specifically investigates the modulation of signal transduction pathways by this compound. Research on other benzamide (B126) compounds suggests that this class of molecules can influence various signaling cascades, but these findings cannot be directly extrapolated to the specific compound . Without dedicated studies, any discussion on its effects on cellular signaling would be purely speculative.

Target Identification and Validation through In Vitro and In Silico Approaches

Specific in vitro and in silico studies to identify and validate the biological targets of this compound have not been reported in the accessible scientific literature. While computational docking and in vitro assays are common methodologies for target identification for novel compounds, the results of such studies for this compound are not available.

General studies on other benzamide derivatives have identified a range of potential protein targets, as indicated in the table below. However, it is crucial to note that these are not confirmed targets for this compound.

Table 1: Examples of Protein Targets for a Selection of Benzamide Derivatives (Not specific to this compound)

| Target Protein | Compound Class | Method of Identification |

|---|---|---|

| α-Glucosidase and α-Amylase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | In vitro enzymatic assays and in silico docking |

This table is for illustrative purposes only and does not represent data for this compound.

Mechanism of Action in Agrochemical Contexts (e.g., Antifungal, Insecticidal)

There is no specific information detailing the mechanism of action of this compound in agrochemical contexts, such as its potential antifungal or insecticidal properties. While some benzamide derivatives have been investigated for such applications, the efficacy and mechanistic pathways of this compound remain uncharacterized.

For context, studies on other novel benzamide structures have shown:

Antifungal Activity: Certain benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have demonstrated fungicidal properties against various plant pathogens.

Insecticidal Activity: The same series of pyridine-linked 1,2,4-oxadiazole benzamides also exhibited larvicidal activity against mosquito larvae.

These findings in related but structurally different molecules suggest that the benzamide scaffold can be a valuable starting point for the development of new agrochemicals. However, without specific research, the potential of this compound in this area is unknown.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 2-chloro-N-phenylacetamide |

Advanced Research Applications and Future Directions for 4 Chloro N 2,5 Dichlorophenyl Benzamide

Chemical Probe Design and Development

A chemical probe is a selective small-molecule modulator used to study the function of a protein or biological pathway. target2035.net While 4-chloro-N-(2,5-dichlorophenyl)benzamide itself is not characterized as a chemical probe, its core structure is a candidate for the design and development of such tools. For a compound to be considered a useful chemical probe, it must exhibit high potency and selectivity for its intended biological target. chemicalprobes.org

The development of probes from a scaffold like this compound would involve iterative chemical modification to enhance target affinity and specificity. A key step in converting such a molecule into a probe is the incorporation of a "clickable" tag—a bioorthogonal functional group that allows the molecule to be attached to reporter molecules (e.g., fluorophores or biotin) for target identification and visualization. nih.gov Research on related benzimidazole (B57391) structures has demonstrated the successful synthesis of affinity probes by adding tags like tetrazine or azide (B81097) groups. nih.gov These modified probes can then be used in cellular or in-vitro systems to form covalent bonds with their protein targets, enabling researchers to isolate, identify, and validate these targets, as well as investigate off-target effects. nih.gov The ultimate utility of a probe derived from this benzamide (B126) would depend on achieving a high degree of selectivity to ensure that any observed biological effects can be confidently attributed to the modulation of a specific target. chemicalprobes.org

Lead Compound Development for Novel Agents in Chemical Biology

In chemical biology and medicinal chemistry, a lead compound is a chemical starting point for the development of new drugs or biologically active agents. The this compound structure serves as a potential lead for creating novel agents due to the established biological activities of the broader benzamide class. Systematic structure-activity relationship (SAR) studies on benzamide derivatives have led to the identification of potent inhibitors for various protein targets.

For instance, extensive optimization of benzamide derivatives has produced potent tubulin inhibitors that target the colchicine (B1669291) binding site, demonstrating significant antiproliferative activities against various cancer cell lines. Another line of research has focused on developing benzamide and oxadiazole derivatives of 3-phenoxybenzoic acid as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

The process involves synthesizing a library of analogues of the lead compound, where different parts of the molecule are systematically varied. For this compound, this would involve modifying the substitution patterns on both phenyl rings. The resulting compounds are then tested in biological assays to determine how these structural changes affect their activity. This iterative cycle of design, synthesis, and testing is fundamental to transforming a simple lead structure into a highly potent and selective agent for research or therapeutic development. nih.govmdpi.com

Applications in Agrochemical Research and Development (Mechanistic Studies)

The benzamide chemical class is well-established in agrochemical research, particularly as fungicides. frac.info Mechanistic studies on related compounds provide a strong basis for understanding the potential application of this compound. The primary mechanism of action for many benzamide and the closely related benzimidazole fungicides is the disruption of microtubule assembly by binding to the protein β-tubulin. nih.govapsnet.org

This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for cell division in fungi. apsnet.orgwikipedia.org By arresting mitosis, these compounds effectively halt the growth and proliferation of pathogenic fungi. mdpi.com The benzamide fungicide zoxamide, for example, is known to induce mitotic arrest by binding to β-tubulin. frac.infonih.gov This targeted action makes such compounds effective for controlling a range of fungal pathogens on crops like cereals, fruits, and vegetables. wikipedia.org

Research into the mechanistic basis of fungicide resistance has shown that point mutations in the β-tubulin gene can reduce the binding affinity of benzimidazole fungicides, leading to decreased efficacy. apsnet.orgwikipedia.org Therefore, this compound could be utilized in mechanistic studies to probe the binding site on β-tubulin, investigate resistance mechanisms, and serve as a scaffold for developing new agrochemicals that can overcome existing resistance.

| Aspect | Description | Key Research Findings | Citations |

|---|---|---|---|

| Primary Target | β-tubulin | Benzamides bind to β-tubulin, a subunit of microtubules. | frac.infonih.govapsnet.org |

| Molecular Action | Inhibition of Polymerization | The binding action prevents the assembly of tubulin dimers into functional microtubules. | nih.govwikipedia.org |

| Cellular Effect | Mitotic Arrest | Disruption of the mitotic spindle halts cell division in fungi. | wikipedia.orgmdpi.com |

| Resistance Mechanism | Target-Site Mutation | Point mutations in the β-tubulin gene can reduce fungicide binding affinity, leading to resistance. | apsnet.orgwikipedia.org |

Chemoinformatics and High-Throughput Screening in Benzamide Research

Chemoinformatics and high-throughput screening (HTS) are critical technologies in modern chemical research that can be applied to the study of this compound and its derivatives. Chemoinformatics involves the use of computational methods to analyze chemical and biological data, enabling researchers to predict the properties of new compounds and prioritize them for synthesis.

Molecular docking simulations, a key chemoinformatics tool, can be used to model the interaction between benzamide derivatives and their putative protein targets, such as β-tubulin or protein kinases. nih.gov These simulations can predict the binding energy and orientation of the compound in the target's active site, providing insights that guide the design of more potent inhibitors. mdpi.com

HTS allows for the rapid testing of thousands of chemical compounds for a specific biological activity. For a library of derivatives based on the this compound scaffold, HTS assays could be employed to screen for a range of activities, such as antifungal efficacy, insecticidal properties, or inhibition of specific enzymes. nih.gov The combination of virtual screening using chemoinformatics to select promising candidates followed by experimental validation with HTS provides an efficient workflow for discovering novel, biologically active benzamides.

Synergistic Effects with Other Chemical Agents in Research Models

Investigating the synergistic effects of this compound with other chemical agents is a promising research direction, particularly in agrochemical applications. In agriculture, the repeated use of fungicides with a single mode of action often leads to the development of resistant pathogen populations. wikipedia.orgmdpi.com

One established strategy to manage resistance is the use of fungicide mixtures where the components have different molecular targets. frac.info Research has shown that combining benzimidazole fungicides with other classes of chemicals can delay the emergence of resistance. wikipedia.org Furthermore, the phenomenon of negative cross-resistance has been observed, where fungal strains resistant to benzimidazoles are hypersensitive to other compounds like N-phenylcarbamates. frac.info

Future research could explore the synergistic potential of this compound by combining it with other agrochemicals in research models. Such studies would aim to identify combinations that exhibit enhanced potency or a broader spectrum of activity than the individual compounds alone. This approach could lead to more durable and effective solutions for crop protection. Studies involving thymol (B1683141) derivatives have also shown synergistic antioxidant activity when combined with other agents, highlighting a general principle that could be explored with benzamides. researchgate.net

Development of Benzamide-Based Heterocyclic Compounds

The benzamide core of this compound is a versatile starting material for the synthesis of more complex heterocyclic compounds. Heterocycles are a major class of compounds in medicinal chemistry and materials science, and various synthetic methods can be used to construct these rings using benzamide precursors.

For example, benzamide-based structures can be used to synthesize novel 5-aminopyrazoles and their fused pyrimidine (B1678525) and triazine derivatives. These synthetic pathways often involve reacting a benzoyl isothiocyanate intermediate with other reagents to build the heterocyclic ring system. The resulting compounds have shown a range of biological activities.

Similarly, the benzamide structure can be incorporated into the synthesis of benzimidazole derivatives. nih.gov Benzimidazoles are a privileged scaffold in drug discovery, known for a wide array of biological activities. nih.gov Synthetic strategies often involve the condensation of a diamine with an aldehyde or carboxylic acid derivative, a process where a benzamide moiety could be part of one of the precursors. The creation of such novel heterocyclic systems from a simple benzamide allows researchers to explore new chemical space and discover compounds with unique properties.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(2,5-dichlorophenyl)benzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-chlorobenzoyl chloride with 2,5-dichloroaniline in a polar aprotic solvent like N,N′-dimethylformamide (DMF) at 60°C. Stoichiometric control (1:1 molar ratio) and dropwise addition of the acyl chloride to the amine minimize side reactions. The product is purified via recrystallization or column chromatography, with yields exceeding 70% under optimized conditions .

Key Reaction Parameters :

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 4–6 hours |

| Purification Method | Recrystallization |

Q. What spectroscopic and analytical methods confirm the identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions. For example, the amide proton appears as a singlet at δ 10.2–10.5 ppm, while aromatic protons in the 2,5-dichlorophenyl group show splitting patterns consistent with para- and meta-substitution .

- Infrared (IR) Spectroscopy : A strong C=O stretch at ~1650–1680 cm⁻¹ confirms the amide bond .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 324.9704 for C₁₃H₈Cl₃NO) .

- Melting Point : Consistency with literature values (e.g., 180–182°C) indicates purity .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a skin sensitizer (Category 1) and eye irritant (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Dispose of waste via halogenated organic waste protocols. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How do steric and electronic effects of chloro substituents influence molecular conformation and crystallographic packing?

X-ray crystallography reveals significant steric hindrance from ortho-chloro groups, causing torsional angles between the benzamide and anilino rings to range from 60–88°. This distortion disrupts planarity, reducing π-π stacking but favoring intermolecular N–H⋯O hydrogen bonds and Cl⋯Cl contacts (3.45–3.50 Å). These interactions stabilize the crystal lattice, as observed in analogous dichlorobenzamides .

Dihedral Angles in Crystal Structures :

| Molecule | Benzamide-Anilino Angle (°) | Amide Group Twist (°) |

|---|---|---|

| A | 86.6 | 85.4 |

| B | 78.0 | 74.3 |

| C | 60.3 | 88.1 |

Q. How can factorial design optimize reaction conditions for improved yield and selectivity?

A 2³ factorial design evaluates three factors: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response surface methodology (RSM) identifies optimal conditions. For example:

- Critical Factors : Temperature and solvent polarity account for 85% of yield variability.

- Interaction Effects : High temperature (70°C) with DMF increases yield by 15% compared to dichloromethane.

- Validation : Confirm optimal conditions with triplicate runs (RSD < 2%) .

Q. What computational approaches predict the compound’s reactivity and physicochemical properties?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The chloro substituents lower the LUMO (-1.8 eV), enhancing susceptibility to nucleophilic attack at the carbonyl carbon .

- Quantitative Structure-Property Relationship (QSPR) : Models logP (2.89) and aqueous solubility (1.2 mg/L) using atom-centered descriptors and neural networks .

- Molecular Dynamics (MD) : Simulates diffusion coefficients in lipid bilayers for bioavailability studies .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

Discrepancies arise from dynamic rotational barriers in the amide bond. At room temperature, restricted rotation (ΔG‡ ~12 kcal/mol) splits signals for diastereotopic protons. Variable-temperature NMR (VT-NMR) at −40°C resolves these into distinct singlets, confirming conformational exchange .

Q. How to resolve conflicting cytotoxicity data in biological assays?

Contradictions may stem from impurity interference (e.g., residual DMF) or assay-specific endpoints. Mitigate by:

- HPLC Purity Check : Ensure >98% purity.

- Dose-Response Curves : Use IC₅₀ values from 3+ independent replicates.

- Mechanistic Studies : Compare apoptosis vs. necrosis markers (e.g., Annexin V/PI staining) .

Methodological Best Practices

- Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) for high-quality single crystals.

- Troubleshooting Low Yields : Screen Brønsted acid catalysts (e.g., p-TsOH) to accelerate acylation .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.